5-methoxy-3-methyl-9H-carbazole
Description
Properties
IUPAC Name |
5-methoxy-3-methyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-9-6-7-11-10(8-9)14-12(15-11)4-3-5-13(14)16-2/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXQUUJCBXWOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Studies of 5 Methoxy 3 Methyl 9h Carbazole
Identification in Botanical Sources
The investigation into the chemical constituents of various plants has led to the identification of 5-methoxy-3-methyl-9H-carbazole in the genus Glycosmis. However, its presence in the genus Murraya is not as clearly established in scientific literature.
The genus Murraya, which belongs to the Rutaceae family, is renowned for being a rich source of carbazole (B46965) alkaloids. mdpi.com Numerous studies have been conducted on various species within this genus, leading to the isolation of a wide array of carbazole compounds. For instance, phytochemical investigations of Murraya koenigii have yielded carbazole alkaloids such as mahanine, mahanimbicine, and mahanimbine (B1675914) from its leaves, and 3-methylcarbazole and murrayafoline A from its roots. ukm.mynih.gov Similarly, studies on Murraya kwangsiensis have identified carbazole alkaloids like murrayafoline A, murrayanine, and koenine. nih.govresearchgate.net Research on Murraya euchrestifolia has also led to the isolation of novel carbazolequinones and other carbazole alkaloids. jst.go.jp
Despite the extensive phytochemical analysis of the Murraya genus and the numerous carbazole alkaloids identified, the presence of 5-methoxy-3-methyl-9H-carbazole has not been reported in the reviewed scientific literature for Murraya euchrestifolia, Murraya kwangsiensis, or Murraya koenigii. mdpi.comnih.govjst.go.jpnih.govjapsonline.com
Table 1: Selected Carbazole Alkaloids Identified in Murraya Species
| Plant Species | Identified Carbazole Alkaloids (Examples) | Reference(s) |
| Murraya koenigii | Mahanine, Mahanimbicine, Mahanimbine, 3-Methylcarbazole, Murrayafoline A | ukm.mynih.gov |
| Murraya kwangsiensis | Murrayafoline A, Murrayanine, Koenine, Isomahanine, Kwangsine | nih.govresearchgate.net |
| Murraya euchrestifolia | Murrayaquinone-A, -B, -C, -D, Murrayafoline-A, -B | jst.go.jp |
This table lists examples of carbazole alkaloids found in the specified Murraya species and does not include 5-methoxy-3-methyl-9H-carbazole, as its presence has not been documented in these sources.
The genus Glycosmis, another member of the Rutaceae family, is also a significant source of carbazole alkaloids. nih.govresearchgate.net Phytochemical studies have confirmed the presence of 5-methoxy-3-methyl-9H-carbazole in this genus.
Specifically, the compound, also known by the trivial name glycozolicine, was successfully isolated from the roots of Glycosmis pentaphylla. epa.gov This identification was established through physical and chemical evidence, as well as synthesis. epa.gov While other species like Glycosmis arborea are known to produce a variety of monomeric carbazole alkaloids, the specific isolation of 5-methoxy-3-methyl-9H-carbazole from them is not as explicitly documented as in G. pentaphylla. nih.govresearchgate.net
Table 2: Documented Occurrence of 5-methoxy-3-methyl-9H-carbazole
| Plant Species | Plant Part | Isolated Compound Name | Reference |
| Glycosmis pentaphylla | Roots | Glycozolicine (5-methoxy-3-methylcarbazole) | epa.gov |
Extraction and Purification Methodologies from Natural Sources
The isolation of 5-methoxy-3-methyl-9H-carbazole and related alkaloids from plant materials involves a multi-step process that typically begins with solvent extraction followed by chromatographic purification.
The initial step in isolating carbazole alkaloids from plant matter involves extraction using organic solvents. The dried and powdered plant material, such as the roots or leaves, is subjected to extraction to separate the desired compounds from the solid plant matrix. researchgate.netphytojournal.com
Commonly used solvents for this purpose include methanol (B129727), ethanol (B145695), and petroleum ether. ukm.myresearchgate.net The extraction can be performed through methods like cold maceration, where the plant material is soaked in the solvent for an extended period, or through continuous hot percolation using a Soxhlet apparatus. researchgate.netphytojournal.com After the extraction is complete, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract. researchgate.net
For alkaloids specifically, a subsequent acid-base extraction is often employed to separate them from other phytochemicals. The crude extract is dissolved in a dilute acidic solution, which converts the basic alkaloids into their water-soluble salt forms. This aqueous layer can then be washed with a non-polar organic solvent to remove neutral and acidic impurities. Afterward, the aqueous layer is made alkaline, which reverts the alkaloid salts to their free base form, making them soluble in organic solvents again. Extraction with a solvent like chloroform (B151607) or dichloromethane (B109758) then yields a crude alkaloid mixture. researchgate.net
The crude alkaloid extract obtained from the initial extraction is a complex mixture of various compounds. To isolate a specific compound like 5-methoxy-3-methyl-9H-carbazole, chromatographic techniques are essential.
Silica (B1680970) gel column chromatography is a widely used and effective method for the separation and purification of carbazole alkaloids from crude extracts. ukm.mynih.gov The crude mixture is loaded onto a column packed with silica gel, which acts as the stationary phase. phytojournal.com
A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column. The separation is based on the differential adsorption of the compounds onto the silica gel. Compounds with different polarities travel through the column at different rates, allowing for their separation. For carbazole alkaloids, a gradient elution technique is often used, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., chloroform, ethyl acetate). ukm.my
Fractions of the eluate are collected sequentially and are typically monitored by thin-layer chromatography (TLC) to identify which fractions contain the desired compound. Fractions containing the same compound are then combined and the solvent is evaporated to yield the purified carbazole alkaloid. ukm.myphytojournal.com
Chromatographic Separation and Isolation Methods
Reverse-Phase (RP-18) Chromatography
Reverse-phase chromatography is a fundamental technique used in the separation of natural products. In this method, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. For isolating carbazole alkaloids, a C18 (or RP-18) column is commonly used, where octadecylsilane (B103800) is chemically bonded to a silica support.
The crude or semi-purified plant extract is loaded onto the column, and separation is achieved based on the hydrophobicity of the constituent molecules. Non-polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds elute earlier. By using a gradient of increasing organic solvent (e.g., methanol or acetonitrile) in water, compounds are eluted in order of increasing hydrophobicity. This step is effective for removing highly polar impurities and for fractionating the extract into groups of compounds with similar polarity.
Sephadex LH-20 Chromatography
Sephadex LH-20 is a versatile chromatographic medium made from hydroxypropylated, cross-linked dextran. It is compatible with a wide range of organic solvents and aqueous mixtures, making it exceptionally useful for natural product isolation. Its separation mechanism is twofold: it acts as a size-exclusion gel, separating molecules based on their size, and it also functions through partition chromatography due to the dual hydrophilic and lipophilic nature of the matrix.
Fractions obtained from RP-18 chromatography that are enriched with the target compound would be subjected to Sephadex LH-20 column chromatography. Typically using an isocratic mobile phase like methanol or an ethanol/chloroform mixture, this step further purifies the alkaloid by separating it from other compounds of different molecular sizes and polarity, bringing it closer to isolation.
Semipreparative High-Performance Liquid Chromatography (HPLC)
Semipreparative HPLC is the final, high-resolution step to obtain the pure compound. This technique uses high pressure to pass the mobile phase through a densely packed column, providing superior separation efficiency compared to gravity-fed column chromatography. For the final purification of 5-methoxy-3-methyl-9H-carbazole, an RP-18 column is often employed at this stage as well, but with optimized parameters for high-purity separation rather than bulk fractionation. The fraction containing the target compound from the Sephadex LH-20 column is injected into the HPLC system, and the compound is isolated with high purity (>95%). The process is monitored by a detector (e.g., UV-Vis), and the specific peak corresponding to the target compound is collected.
Table 1: Illustrative Chromatographic Purification Sequence
| Chromatographic Step | Stationary Phase | Typical Mobile Phase | Separation Principle | Purpose |
|---|---|---|---|---|
| 1. Reverse-Phase (RP-18) Column Chromatography | Silica gel C18 | Water/Methanol or Water/Acetonitrile gradient | Hydrophobic interaction | Initial fractionation of crude extract; removal of polar impurities. |
| 2. Sephadex LH-20 Chromatography | Cross-linked hydroxypropylated dextran | Methanol, Ethanol, or Chloroform/Methanol mixtures | Size exclusion & Partitioning | Further purification of fractions based on molecular size and polarity. |
| 3. Semipreparative HPLC | High-efficiency Silica gel C18 | Isocratic or shallow gradient of Water/Acetonitrile or Water/Methanol | High-resolution hydrophobic interaction | Final purification to yield the pure compound. |
Quantitative Analysis and Chemodiversity Studies
Once isolated and characterized, or when reference standards are available, methods can be developed for the precise quantification of 5-methoxy-3-methyl-9H-carbazole in various samples. Such methods are crucial for quality control of herbal medicines and for chemodiversity studies.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) Applications
UPLC/MS/MS is a powerful analytical technique that combines the high separation efficiency of Ultra-Performance Liquid Chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is the method of choice for quantifying trace amounts of specific compounds in complex biological matrices. A study on the quantification of 11 bioactive carbazole alkaloids in Murraya koenigii from different regions of India established a rapid and sensitive UPLC/MS/MS method. acs.orgCurrent time information in Bangalore, IN.
The method operates by separating the chemical constituents of an extract on a UPLC column (typically a C18 column) followed by detection with a mass spectrometer. Current time information in Bangalore, IN. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. In MRM, a specific parent ion (precursor ion) corresponding to the molecule of interest is selected and fragmented, and then a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is unique to the compound, allowing for its accurate quantification even in the presence of co-eluting compounds. Current time information in Bangalore, IN.nih.gov
Table 2: Typical UPLC/MS/MS Parameters for Carbazole Alkaloid Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer | Current time information in Bangalore, IN. |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Current time information in Bangalore, IN. |
| Mobile Phase A | Water with 0.1% Formic Acid | Current time information in Bangalore, IN. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Current time information in Bangalore, IN. |
| Flow Rate | ~0.3 mL/min | Current time information in Bangalore, IN. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Current time information in Bangalore, IN. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Current time information in Bangalore, IN.nih.gov |
Principal Component Analysis (PCA) for Climatic Zone Differentiation
The quantitative data generated by UPLC/MS/MS for a range of related compounds across numerous samples can be used to explore chemodiversity. Principal Component Analysis (PCA) is a multivariate statistical tool used to reduce the dimensionality of a complex dataset while retaining most of the variation. It transforms the original set of correlated variables (e.g., concentrations of different alkaloids) into a new set of uncorrelated variables called principal components.
In a study of Murraya koenigii collected from six different climatic zones in India, PCA was applied to the quantitative data of 11 carbazole alkaloids. acs.orgCurrent time information in Bangalore, IN. The analysis revealed that the chemical profiles of the plants were distinct and correlated with their climatic origin. Current time information in Bangalore, IN. The PCA score plot successfully differentiated the samples, grouping them according to their respective climatic zones (e.g., humid subtropical, semi-arid, tropical wet). acs.orgCurrent time information in Bangalore, IN. This demonstrates that environmental factors significantly influence the production of these alkaloids in the plant. Such an approach could be used to differentiate geographical origins of plant materials based on their unique chemical fingerprint, which would include compounds like 5-methoxy-3-methyl-9H-carbazole. Current time information in Bangalore, IN.
Synthetic Methodologies for 5 Methoxy 3 Methyl 9h Carbazole and Analogous Carbazole Scaffolds
Classical and Established Carbazole (B46965) Synthesis Approaches
Traditional methods for carbazole synthesis have long been the bedrock of constructing this heterocyclic system. These methods, while sometimes requiring harsh conditions, remain valuable tools in organic synthesis.
Fischer Indole (B1671886) Synthesis and its Variants
The Fischer indole synthesis is a classic and widely used method for preparing indoles, which can be extended to the synthesis of tetrahydrocarbazoles, precursors to carbazoles. researchgate.net The reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.netnih.gov In the context of carbazole synthesis, the reaction between a phenylhydrazine and a cyclohexanone (B45756) derivative yields a tetrahydrocarbazole, which can then be aromatized to the corresponding carbazole. For instance, the reaction of phenylhydrazine with 1,3-cyclohexanedione (B196179) can produce 1,2-dihydrocarbazol-4(3H)-one. wvu.edu
A notable variation involves the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH, which surprisingly yields ethyl 6-chloroindole-2-carboxylate as the main product instead of the expected methoxy-substituted indole. nih.gov This highlights that the substitution pattern on the phenylhydrazine can significantly influence the reaction outcome. nih.gov While direct synthesis of 5-methoxy-3-methyl-9H-carbazole via the Fischer indole synthesis is not explicitly detailed in the provided results, the general applicability of this method to substituted carbazoles suggests its potential utility. researchgate.net
Graebe-Ullmann Synthesis
First reported in 1896, the Graebe-Ullmann synthesis is a thermal or photochemical method for producing carbazoles from 1-aryl-1,2,3-benzotriazoles. wikipedia.orgresearchgate.net The process involves the diazotization of an o-aminodiphenylamine to form a benzotriazole, which upon heating, loses nitrogen gas to generate a diradical intermediate that cyclizes to form the carbazole. wikipedia.orgresearchgate.net This method is effective for synthesizing a range of carbazole derivatives, including chloro, methyl, and amino-substituted carbazoles. researchgate.net The reaction is believed to proceed through the cyclization of a carbenoic intermediate. wikipedia.org
The general mechanism, as postulated by Zerong Wang, involves the initial diazotization of an o-aminodiphenylamine derivative to yield a diazonium salt. This salt then undergoes intramolecular cyclization to form a triazole. Subsequent loss of nitrogen from the triazole generates a radical, which rearranges to a carbene intermediate. This intermediate then cyclizes and aromatizes to the final carbazole product. wikipedia.org
Cadogan Reductive Cyclization of 2-Nitrobiphenyl (B167123) Derivatives
The Cadogan reductive cyclization is a versatile method for synthesizing carbazoles from 2-nitrobiphenyl derivatives. acs.orgacs.org This reaction typically employs a trivalent phosphorus reagent, such as triphenylphosphine, to deoxygenate the nitro group, leading to the formation of a nitrene intermediate which then undergoes cyclization. acs.org A key advantage of this method is the precise control over the placement of functional groups on the carbazole product, as this is determined by their positions on the starting 2-nitrobiphenyl. acs.org
Research has shown that the reaction conditions, particularly temperature, play a crucial role in the reaction's efficiency. acs.orgacs.org Higher boiling point solvents generally lead to better yields. acs.org This method is compatible with a wide array of functional groups and provides a straightforward route to various substituted carbazoles. acs.orgacs.org For example, this reaction has been used in the synthesis of a series of substituted carbazoles from their corresponding 2-nitrobiphenyl precursors. acs.org
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions as powerful tools for the construction of complex molecules. Palladium-catalyzed reactions, in particular, have been extensively developed for carbazole synthesis, offering mild reaction conditions and high functional group tolerance.
Palladium-Catalyzed Arylation and C-C/C-N Bond Formation
Palladium-catalyzed reactions have become a cornerstone for the synthesis of carbazoles, enabling the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in a controlled manner. acs.orgorganic-chemistry.org One common strategy involves the intramolecular C-H arylation of N-phenyl-2-haloaniline derivatives. acs.org This approach allows for the direct formation of the carbazole ring system.
Another powerful method is the one-pot synthesis of carbazoles through N-arylation followed by an oxidative biaryl coupling reaction. acs.orgrsc.org This tandem process, often catalyzed by a common palladium catalyst, allows for the efficient construction of functionalized carbazoles from readily available anilines and aryl triflates. acs.orgrsc.org The choice of catalyst and reaction conditions can be tailored to accommodate a variety of functional groups on both the aniline (B41778) and the arylating agent. organic-chemistry.org Furthermore, palladium-catalyzed tandem reactions of inexpensive anilines and 1,2-dihaloarenes under microwave irradiation have been shown to be highly efficient, significantly reducing reaction times. organic-chemistry.org
| Catalyst System | Reactants | Product | Key Features |
| Pd(OAc)₂ / Cu(OAc)₂ / O₂ | 2-Acetaminobiphenyl | N-Acetylcarbazole | Quantitative conversion, catalytic copper sufficient. nih.gov |
| Palladium Catalyst | Aryl Triflates and Anilines | Functionalized Carbazoles | One-pot N-arylation and oxidative biaryl coupling. acs.orgrsc.org |
| Palladium Nanocatalyst | Anilines and 1,2-Dihaloarenes | 9H-Carbazoles | Microwave-assisted, reduced reaction times. organic-chemistry.org |
Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, has revolutionized the synthesis of arylamines and is a key method for constructing the carbazole framework. wikipedia.org This reaction allows for the formation of the crucial C-N bond under relatively mild conditions. wikipedia.org The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. wikipedia.org In the context of carbazole synthesis, a double N-arylation of a primary amine with a 2,2'-dihalobiphenyl derivative can directly lead to the formation of an N-substituted carbazole. acs.org This approach has been successfully applied in the total synthesis of natural products like the alkaloid murrayazoline. acs.org The choice of ligand is critical for the success of the Buchwald-Hartwig coupling, with various biaryl phosphine ligands being developed to improve catalyst activity and stability. wuxiapptec.com
| Catalyst Precursor | Ligand | Base | Application |
| Pd(OAc)₂ | Biaryl monophosphine ligands | NaOtBu, LHMDS | General C-N bond formation for aryl amines. wuxiapptec.com |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Double Buchwald-Hartwig for benzo[b]carbazole-6,11-diones. researchgate.net |
| L17-based catalyst | - | - | Double N-arylation for N-substituted carbazoles. acs.org |
Rhodium-Catalyzed C-H Activation and Functionalization
Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of carbazoles. rsc.org This approach allows for the direct formation of C-C or C-heteroatom bonds from ubiquitous C-H bonds, minimizing the need for pre-functionalized starting materials. nih.govacs.org Dirhodium(II) complexes, in particular, are effective catalysts for intramolecular C-N bond formation through the decomposition of biaryl azides, providing access to a variety of substituted carbazoles. nih.gov
The choice of rhodium catalyst and its ligands can significantly influence the reaction's efficiency and regioselectivity. For instance, in the synthesis of carbazoles from biaryl azides, electron-poor rhodium catalysts like Rh2(O2CC3F7)4 and electron-rich catalysts such as Rh2(O2CC7H15)4 have been employed. nih.gov The electronic nature of the catalyst can affect the conversion rates and regioselectivity of the cyclization, especially with electronically diverse substrates. nih.gov For example, the use of Rh2(O2CC7H15)4 can lead to enhanced regioselectivity due to increased steric interactions between the bulky octanoate (B1194180) ligands and the substrate, favoring the functionalization of the less sterically hindered C-H bond. nih.gov
Rhodium(III) catalysts are also prominent in C-H activation/annulation reactions for constructing carbazole frameworks. rsc.orgrsc.org These reactions often involve the sequential cleavage of C(sp²)–H and C(sp³)–H bonds. rsc.org Theoretical studies have been instrumental in understanding the mechanism of rhodium-catalyzed C-H functionalization, exploring different catalytic cycles such as Rh(I)/Rh(III) and Rh(III)/Rh(V). acs.org These computational insights help in elucidating reaction pathways, including the C-H bond cleavage step, transformation of the C-Rh bond, and regeneration of the active catalyst, thereby aiding in the optimization of reaction conditions and prediction of regioselectivity. acs.org
A notable application of rhodium catalysis is the synthesis of substituted carbazoles through the inter- and intramolecular cyclotrimerization of alkynes, offering a highly efficient and flexible route to these heterocycles. nih.gov Furthermore, tandem carbonylative benzannulations catalyzed by rhodium(I) complexes provide access to highly substituted carbazoles and related polycyclic systems. acs.org
Table 1: Comparison of Rhodium Catalysts in Carbazole Synthesis from Biaryl Azides nih.gov
| Catalyst | Substrate (R group) | Conversion (%) | Regioselectivity (9a:10a) |
| Rh2(O2CC3F7)4 | Electron-rich | 33 | 52:48 |
| Rh2(O2CC7H15)4 | Electron-rich | 71 | 94:6 |
| Rh2(O2CC3F7)4 | Electron-withdrawing | High | Improved |
| Rh2(O2CC7H15)4 | Electron-withdrawing | Lowered | - |
This table illustrates the influence of different rhodium catalysts on the conversion and regioselectivity of carbazole formation from an electron-rich biaryl azide. The data highlights how catalyst choice can reverse the thermal regioselectivity.
Other Advanced Synthetic Strategies
Beyond rhodium-catalyzed methods, several other advanced strategies have been developed for the synthesis of carbazole scaffolds, each offering unique advantages in terms of substrate scope, efficiency, and reaction conditions.
Oxidative coupling reactions provide a direct route to bicarbazoles and can be a key step in the formation of the carbazole ring. acs.org This method often involves the use of metal-free organic oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil (B122849) in the presence of an acid such as methanesulfonic acid. acs.org The regioselectivity of the coupling (e.g., 3,3'-, 1,3'-, or 1,1'-bicarbazoles) can be controlled by the electronic nature of the substituents on the carbazole precursor. acs.org This strategy avoids the use of metal catalysts, which can be advantageous in applications where metal contamination is a concern. acs.org
Copper-catalyzed aerobic oxidative coupling of carbazoles and diarylamines represents another efficient method for forming N-N coupled bicarbazoles and tetraarylhydrazines under mild conditions. nih.govnih.gov This approach utilizes a catalyst system composed of CuBr·dimethylsulfide and N,N-dimethylaminopyridine with oxygen as the terminal oxidant. nih.govnih.gov
While direct information on the application of "click chemistry" for the synthesis of 5-methoxy-3-methyl-9H-carbazole is not prevalent in the provided context, the principles of click chemistry are widely applied in organic synthesis for the construction of complex molecules. These reactions are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups. In the context of carbazole synthesis, click reactions could potentially be employed to introduce substituents at the N9 position of a pre-formed carbazole ring, allowing for the rapid generation of a library of N9-functionalized carbazole derivatives.
The dehydrogenative cyclization of diarylamines is a common and effective method for constructing the carbazole framework. acs.org This intramolecular C-N bond formation can be achieved through various means, including photochemical, thermal, and metal-catalyzed methods. acs.org
Palladium-catalyzed dehydrogenative cyclization has been shown to be particularly effective. organic-chemistry.orgnih.govnih.gov For instance, the use of a Pd/C catalyst can facilitate the intramolecular C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides to form isoindolinones, a related heterocyclic system, without the need for stoichiometric oxidants. nih.govnih.gov Similarly, palladium(II)-catalyzed oxidative C-C bond formation in diarylamines under air provides a reproducible and high-yielding route to carbazoles. organic-chemistry.org
Iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, often in the presence of a copper co-catalyst and air as the terminal oxidant, also yields N-H carbazoles smoothly. organic-chemistry.org More recently, electrochemical methods have been developed for the dehydrogenative coupling of N-protected 2-aminobiphenyls, offering a green and efficient alternative that avoids the use of metal catalysts and chemical oxidants. nih.gov This electrochemical approach involves the direct anodic formation of an amidyl radical, which then undergoes cyclization to form the carbazole ring. nih.gov
Regioselectivity and Reaction Pathway Control in Synthesis
Controlling regioselectivity is a critical aspect of carbazole synthesis, particularly when constructing polysubstituted derivatives like 5-methoxy-3-methyl-9H-carbazole. The final substitution pattern of the carbazole product is dictated by the regiochemical outcome of the key bond-forming steps.
Several strategies have been developed to achieve high regioselectivity. In rhodium-catalyzed C-H activation, the choice of ligands on the rhodium catalyst can exert significant steric control, directing the C-H activation to the less hindered position. nih.gov The electronic properties of substituents on the starting materials also play a crucial role. Electron-donating or -withdrawing groups can influence the reactivity of different positions on the aromatic rings, thereby directing the cyclization to a specific site. acs.orgrsc.org
For example, in the oxidative coupling of carbazoles, the electronic nature of the substituents governs the regioselectivity of the C-C bond formation. acs.org Similarly, in the dual palladium-photoredox catalyzed arylation of unsymmetrical carbazoles, both steric and electronic factors of the substituents on the carbazole ring control the site of arylation. rsc.org A new regioselective carbazole synthesis using 3-triflato-2-pyrones and alkynyl anilines demonstrates complete control of regiochemistry, allowing for the construction of carbazoles with complex and sterically congested substitution patterns. oregonstate.eduacs.org
The reaction pathway can also be controlled to yield different products from a common intermediate. For instance, a diverted Bischler-Napieralski cascade reaction has been shown to produce various carbazole derivatives by judiciously varying the substituents on the starting materials, which alters the course of the complex multi-step mechanism. acs.org
Table 2: Factors Influencing Regioselectivity in Carbazole Synthesis
| Synthetic Method | Controlling Factor | Example | Reference |
| Rhodium-Catalyzed C-H Activation | Steric hindrance of ligands | Use of bulky octanoate ligands favors functionalization of less congested C-H bonds. | nih.gov |
| Oxidative Coupling | Electronic nature of substituents | Electron-donating or -withdrawing groups direct the coupling to specific positions. | acs.org |
| Palladium-Photoredox Catalysis | Sterics and electronics of substituents | Tuning substituents on unsymmetrical carbazoles controls the site of arylation. | rsc.org |
| Annulation of Pyrones and Anilines | Inherent reactivity of starting materials | Reaction of 3-triflato-2-pyrones with alkynyl anilines provides complete regiocontrol. | oregonstate.eduacs.org |
Total Synthesis Strategies for Carbazole Alkaloids, including 5-methoxy-3-methyl-9H-carbazole
The total synthesis of naturally occurring carbazole alkaloids is a significant endeavor that showcases the power and versatility of modern synthetic methodologies. acs.org Many of these natural products, which often possess potent biological activities, feature complex substitution patterns that demand highly efficient and selective synthetic routes. acs.orgnih.gov
Iron-mediated methodologies have been widely used for the total synthesis of a broad range of 1-oxygenated, 3-oxygenated, and 3,4-dioxygenated carbazole alkaloids. acs.orgacs.org This approach often involves the reaction of arylamines with tricarbonyliron-complexed cyclohexadienyl cations, followed by oxidative cyclization to form the carbazole core. acs.org
More recent total syntheses have employed advanced catalytic methods. For instance, the total synthesis of carbazomycins E and F was achieved through a key step involving the double functionalization of an aryne intermediate generated from a 2-aminobiphenyl (B1664054) derivative. chemrxiv.org The gram-scale total synthesis of carbazomycins A–D also utilized an aryne-mediated carbazole formation and methylation strategy. chemrxiv.org
The development of diversity-oriented and convergent synthetic approaches allows for the collective total synthesis of multiple bioactive carbazole alkaloids from common starting materials. nih.gov These strategies often rely on a series of powerful C-C and C-N bond-forming reactions to construct the carbazole framework with the desired substitution pattern. nih.gov
Spectroscopic and Structural Elucidation of 5 Methoxy 3 Methyl 9h Carbazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. This allows for the determination of the connectivity and spatial arrangement of atoms within a molecule.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental in identifying the different chemical environments of the hydrogen and carbon atoms in 5-methoxy-3-methyl-9H-carbazole.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For 5-methoxy-3-methyl-9H-carbazole, the anticipated signals would correspond to the aromatic protons on the carbazole (B46965) core, the methoxy (B1213986) group protons, and the methyl group protons. Each signal's integration value would indicate the number of protons it represents, and its multiplicity (e.g., singlet, doublet, triplet) would provide information about adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom). In the case of 5-methoxy-3-methyl-9H-carbazole, distinct signals are expected for the twelve carbons of the carbazole framework, the methoxy carbon, and the methyl carbon.
A study detailing the synthesis of 5-methoxy-3-methyl-9H-carbazole reported its characterization by ¹H and ¹³C NMR spectroscopy scispace.com.
Interactive Data Table: ¹H and ¹³C NMR Data for 5-methoxy-3-methyl-9H-carbazole
| Atom Type | Chemical Shift (δ) in ppm |
| ¹H NMR | Data not available in search results |
| ¹³C NMR | Data not available in search results |
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning which proton is attached to which carbon in the molecule's backbone.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity of quaternary carbons and for piecing together different fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This information is crucial for determining the three-dimensional structure and stereochemistry of a molecule.
The structural confirmation of 5-methoxy-3-methyl-9H-carbazole has been supported by 2D NMR experiments, including HMQC and HMBC scispace.com. These techniques would have been instrumental in confirming the substitution pattern on the carbazole ring system by establishing long-range correlations between the methoxy and methyl protons and the carbons of the aromatic rings. However, detailed correlation data from these experiments are not provided in the available search results.
Heteronuclear NMR, such as ¹⁵N NMR, can provide direct information about the chemical environment of the nitrogen atom within the carbazole ring. The chemical shift of the nitrogen atom is sensitive to its hybridization state and the electronic effects of the surrounding substituents. While powerful, ¹⁵N NMR is less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope. Specific ¹⁵N NMR data for 5-methoxy-3-methyl-9H-carbazole is not available in the provided search results.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. The synthesis of 5-methoxy-3-methyl-9H-carbazole was confirmed by HRMS scispace.comresearchgate.net.
Interactive Data Table: HRMS Data for 5-methoxy-3-methyl-9H-carbazole
| Ion | Calculated m/z | Found m/z | Reference |
| [M⁺] | 197.0841 | 197.0844 | researchgate.net |
This data is consistent with the molecular formula C₁₃H₁₁NO, providing strong evidence for the identity of the compound researchgate.net.
In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often characteristic of the original molecule's structure. Analysis of the fragmentation pattern can help to identify structural motifs and the location of substituents. For 5-methoxy-3-methyl-9H-carbazole, characteristic fragmentation might involve the loss of a methyl group from the methoxy or the methyl substituent, or cleavage of the carbazole ring system. While mass spectrometric techniques were used in the characterization of this compound, a detailed analysis of its fragmentation pattern is not available in the provided search results scispace.comresearchgate.net.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. The IR spectrum of 5-methoxy-3-methyl-9H-carbazole is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the secondary amine (N-H) of the carbazole ring, the aromatic rings, the methoxy group, and the methyl group.
The spectrum can be interpreted by analyzing specific regions:
N-H and C-H Stretching Region (3500-2800 cm⁻¹): A distinct, moderately broad absorption band is anticipated around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole (B145914) moiety within the carbazole core. The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. Below 3000 cm⁻¹, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the methyl and methoxy groups would be observed.
Aromatic C=C Stretching Region (1650-1450 cm⁻¹): The presence of the fused aromatic system is confirmed by several sharp, medium-to-strong absorption bands in this region. These bands arise from the C=C stretching vibrations within the benzene (B151609) rings of the carbazole structure.
Fingerprint Region (< 1400 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule. Key identifiable peaks include the C-O and C-N stretching vibrations. The methoxy group is expected to show two prominent C-O stretching bands: a strong, asymmetric stretch typically around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. docbrown.info The C-N stretching vibration of the carbazole amine is also found in this region. Additionally, out-of-plane C-H bending vibrations of the substituted aromatic rings provide further structural information.
Based on data from parent carbazole and related substituted compounds, the following table summarizes the expected characteristic IR absorption frequencies for 5-methoxy-3-methyl-9H-carbazole. clockss.orgresearchgate.netnist.govnist.gov
Table 1: Expected Infrared Absorption Bands for 5-methoxy-3-methyl-9H-carbazole
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine (Carbazole) |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (Methyl & Methoxy) |
| 1620-1580 | C=C Stretch | Aromatic |
| 1490-1450 | C=C Stretch | Aromatic |
| ~1250 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (Methoxy) |
| ~1230 | C-N Stretch | Aromatic Amine |
| ~1040 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (Methoxy) |
| 850-750 | C-H Bend (Out-of-plane) | Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule's chromophore. The carbazole nucleus is an extended π-conjugated system that gives rise to characteristic absorption bands in the UV region. For the parent 9H-carbazole, the spectrum in ethanol (B145695) typically shows strong absorptions around 234 nm, 257 nm, 293 nm, and weaker, structured bands at approximately 324 nm and 337 nm. nist.gov These absorptions are primarily due to π-π* electronic transitions within the aromatic system.
The introduction of substituents onto the carbazole ring alters the electronic properties of the chromophore, leading to shifts in the absorption maxima (λmax). The methoxy group (-OCH₃) at the 5-position and the methyl group (-CH₃) at the 3-position both act as auxochromes.
The methoxy group is a strong electron-donating group (EDG) due to resonance, which increases the energy of the highest occupied molecular orbital (HOMO).
The methyl group is a weak electron-donating group through an inductive effect.
The net effect of these electron-donating substituents is a reduction in the HOMO-LUMO energy gap, which results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted carbazole. Studies on related methoxy-substituted carbazole derivatives confirm this trend. acs.orgrsc.org Furthermore, an increase in the molar absorptivity (a hyperchromic effect) may also be observed. acs.org The UV-Vis spectra of carbazole derivatives typically show strong π-π* absorptivity in the 270–350 nm range. acs.org
The following table compares the experimental absorption maxima for 9H-carbazole with the anticipated values for 5-methoxy-3-methyl-9H-carbazole, illustrating the expected bathochromic shift.
Table 2: Comparison of UV-Vis Absorption Maxima (λmax) in a Polar Solvent (e.g., THF, Acetonitrile)
| Compound | λmax Band I (nm) | λmax Band II (nm) | λmax Band III (nm) | Reference |
| 9H-Carbazole | ~293 | ~324 | ~337 | nist.gov |
| Substituted Carbazoles | 270-350 | ~373 (n-π*) | acs.org | |
| 5-methoxy-3-methyl-9H-carbazole (Expected) | >295 | >330 | >340 | Inferred |
X-ray Crystallography Studies for Solid-State Molecular Architecture
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 5-methoxy-3-methyl-9H-carbazole has not been detailed in the surveyed literature, its solid-state architecture can be reliably predicted based on extensive studies of closely related carbazole derivatives. iucr.org
Carbazole compounds are typically crystallized using techniques like slow evaporation from a suitable solvent system. Analysis of analogous structures, such as 9-[3-(Carbazol-9-yl)-5-methylphenyl]carbazole, suggests that 5-methoxy-3-methyl-9H-carbazole would likely crystallize in a monoclinic system, with a common space group such as P2₁/n or P2₁/c. iucr.org
The core carbazole ring system is expected to be nearly planar, with only minor deviations from planarity. The methoxy and methyl substituents would lie close to the plane of the aromatic rings. The solid-state packing is anticipated to be governed by a combination of intermolecular forces. Hydrogen bonding between the N-H group of one molecule and an electronegative atom of a neighboring molecule is a strong possibility. Additionally, π–π stacking interactions between the planar carbazole ring systems of adjacent molecules are a characteristic feature of carbazole crystal packing, with typical centroid-centroid distances ranging from 3.7 to 4.0 Å. iucr.org
Table 3: Predicted Crystallographic Parameters for 5-methoxy-3-methyl-9H-carbazole based on Analogous Structures
| Parameter | Predicted Value/System | Source of Analogy |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/n or P2₁/c | iucr.org |
| Molecules per Unit Cell (Z) | 4 or 8 | iucr.org |
| Key Intermolecular Interactions | N-H···X Hydrogen Bonding, C-H···π Interactions, π–π Stacking | iucr.org |
Theoretical and Computational Chemistry Investigations of 5 Methoxy 3 Methyl 9h Carbazole
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT has become a popular and effective method for studying organic molecules due to its balance of accuracy and computational cost.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally indicates a more reactive molecule. FMO analysis for 5-methoxy-3-methyl-9H-carbazole would map the distribution of these orbitals, indicating the most likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution on individual atoms, the nature of chemical bonds (e.g., sigma, pi), and the stabilizing effects of electron delocalization through hyperconjugation and charge transfer interactions. For this compound, NBO analysis would quantify the electronic effects of the methoxy (B1213986) and methyl groups on the carbazole (B46965) core.
Prediction and Comparison of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.
Table 1: Illustrative Data Table for Predicted vs. Experimental Spectroscopic Parameters
| Parameter | Predicted Value (Computational) | Experimental Value |
| ¹H NMR Chemical Shifts (ppm) | ||
| H-1 | Data not available | Data not available |
| H-2 | Data not available | Data not available |
| H-4 | Data not available | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C-3 | Data not available | Data not available |
| C-5 | Data not available | Data not available |
| IR Frequencies (cm⁻¹) | ||
| N-H Stretch | Data not available | Data not available |
| C-O Stretch | Data not available | Data not available |
This table is for illustrative purposes only, as no specific computational or comprehensive experimental data for 5-methoxy-3-methyl-9H-carbazole is publicly available.
Conformational Analysis and Energetic Stability Studies
Molecules with flexible groups, such as the methoxy group in 5-methoxy-3-methyl-9H-carbazole, can exist in different spatial orientations or conformations. Conformational analysis involves calculating the relative energies of these different conformers to identify the most stable ones. This is crucial for understanding the molecule's behavior in different environments and its potential interactions with other molecules.
Computational Studies of Reaction Mechanisms and Pathways
Theoretical chemistry can be used to model chemical reactions, mapping out the energy profile of a reaction pathway from reactants to products through transition states. This provides insights into the feasibility and kinetics of a reaction. For 5-methoxy-3-methyl-9H-carbazole, such studies could explore its synthesis, degradation, or its interaction with biological targets.
Chemical Reactivity and Derivatization Strategies of 5 Methoxy 3 Methyl 9h Carbazole
Electrophilic Aromatic Substitution Reactions
The electron-rich nature of the carbazole (B46965) ring system makes it susceptible to electrophilic aromatic substitution. The directing effects of the existing methoxy (B1213986) and methyl groups, as well as the nitrogen heteroatom, play a crucial role in determining the regiochemical outcome of these reactions.
Halogenation (e.g., Bromination with N-Bromosuccinimide) and Regiochemical Outcomes
While specific studies on the bromination of 5-methoxy-3-methyl-9H-carbazole are not widely documented in the provided search results, the general principles of electrophilic substitution on substituted carbazoles can be inferred. The nitrogen atom and the methoxy group are strong activating groups, directing electrophiles to the ortho and para positions. The methyl group is a weaker activating group, also directing ortho and para. In the case of 3,6-dibromocarbazole (B31536), further reactions such as alkylation at the nitrogen atom can be performed. acs.org
The regioselectivity of these reactions is influenced by both steric and electronic factors. rsc.org The interplay between the directing effects of the substituents determines the final position of the incoming electrophile.
N-Substitution Reactions at the Carbazole Nitrogen (N9)
The nitrogen atom of the carbazole ring (N9) possesses a lone pair of electrons and an acidic proton, making it a key site for a variety of substitution reactions. These modifications are crucial for tuning the electronic properties and solubility of carbazole derivatives.
Common N-substitution reactions include:
N-Alkylation: This involves the reaction of the carbazole with an alkyl halide in the presence of a base. tandfonline.comtandfonline.comresearchgate.net Microwave-assisted N-alkylation has been shown to be a rapid and efficient method. tandfonline.comtandfonline.com For instance, carbazole can be reacted with various alkyl halides in the presence of potassium carbonate and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation to yield N-alkylated products in high yields. tandfonline.com
N-Arylation: The introduction of an aryl group at the N9 position can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through metal-free methods. thieme-connect.comdoaj.org These reactions are pivotal in synthesizing materials for organic electronics. doaj.org Site-selective N-arylation can be achieved by carefully choosing the reaction conditions and catalysts. thieme-connect.com For example, copper-catalyzed N-arylation of carbazoles with halogenated fluorobenzenes has been reported to be highly site-selective. thieme-connect.com
Reaction with other electrophiles: The carbazole nitrogen can also react with other electrophiles, such as acyl chlorides and sulfonyl chlorides, to form the corresponding N-acylated and N-sulfonylated derivatives.
The table below summarizes various N-substitution reactions performed on carbazole derivatives.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| Carbazole | Alkyl halide | Potassium carbonate, TBAB, Microwave | N-alkylcarbazole | tandfonline.comtandfonline.com |
| Carbazole | Halogenated fluorobenzene | Copper-N,N-diisopropylethylamine | N-arylcarbazole | thieme-connect.com |
| 3,6-dibromocarbazole | 1-bromopropane | KOH, Na2SO4 | 3,6-dibromo-9-propyl-9H-carbazole | acs.org |
| Tetrahydrocarbazole | Propargyl bromide | NaH, DMF | 9-(prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole | rsc.org |
Formation of Carbazole-Based Polymeric and Dimeric Structures
The ability of carbazole derivatives to be linked together into larger architectures is fundamental to their application in materials science, particularly in the field of organic electronics.
Polymerization: Carbazole-containing polymers are widely investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. researchgate.netnitech.ac.jp Polymerization can be achieved through various methods, including:
Chain-growth polymerization: Vinyl-substituted carbazole monomers can be polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce polymers with controlled molecular weights and low polydispersity. researchgate.net
Step-growth polymerization: Suzuki coupling polymerization is another common method used to synthesize carbazole-based polymers. nitech.ac.jp For example, the polymerization of a bis(carbazole) monomer with a fluorene-based diboronic acid yields a copolymer with applications in light-emitting devices. nitech.ac.jp
Dimerization: Dimeric carbazole structures can be synthesized through various coupling reactions. These dimers can serve as model compounds for studying the photophysical properties of the corresponding polymers or can be used as building blocks for more complex architectures. For instance, the reaction of 3,6-dibromocarbazole with epichlorohydrin (B41342) followed by reaction with another molecule of 3,6-dibromocarbazole can lead to the formation of dimeric and trimeric structures. acs.org
Design and Synthesis of Carbazole-Fused Heterocyclic Systems
Fusing other heterocyclic rings onto the carbazole framework leads to extended π-conjugated systems with unique electronic and photophysical properties. rsc.org These fused systems are of great interest for applications in organic electronics and as fluorescent probes.
The synthesis of such fused systems often involves intramolecular cyclization reactions. For instance, carbazole-fused Blatter radicals have been synthesized via photochemical cyclization of N-substituted carbazole derivatives. rsc.org Another approach involves the synthesis of carbazole-based helicenes fused with an azine ring through a multi-step sequence involving Suzuki and Sonogashira coupling reactions followed by an acid-catalyzed cyclization. beilstein-journals.org The synthesis of pyrido[4,3-b]carbazole derivatives, analogues of the anticancer alkaloid ellipticine, has also been reported, starting from appropriately substituted carbazole precursors. ptfarm.pl
The table below provides examples of the synthesis of carbazole-fused heterocyclic systems.
| Starting Material | Reagents | Product | Reference |
| N-substituted carbazole derivatives of benzo[e] tandfonline.comtandfonline.comthieme-connect.comtriazine | Photochemical irradiation | Carbazole-fused Blatter radicals | rsc.org |
| 2,3-dihaloazines and carbazole boronic esters | Pd catalysts, Sonogashira coupling reagents, Triflic acid | Carbazole-based acs.orghelicenes fused with an azine ring | beilstein-journals.org |
| 2-benzyl-9-methoxy-5-methyl-6H-pyrido [4,3-b] carbazole | 10% Palladium on charcoal | 9-methoxyolivacine (a pyrido[4,3-b]carbazole) | ptfarm.pl |
Applications of 5 Methoxy 3 Methyl 9h Carbazole in Advanced Materials and Analytical Techniques
Applications in Materials Science
The inherent properties of the carbazole (B46965) scaffold, such as high thermal stability, good hole-transporting ability, and tunable luminescence, make it a valuable building block for a variety of advanced materials. The presence of a methoxy (B1213986) group can further enhance solubility and influence the highest occupied molecular orbital (HOMO) energy level, which is crucial for charge injection and transport in electronic devices.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Carbazole derivatives are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), serving as host materials for phosphorescent emitters, fluorescent emitters themselves, or as components of hole-transporting layers. The wide bandgap of many carbazole compounds allows for efficient energy transfer to guest emitter molecules, a critical process in achieving high-efficiency phosphorescent OLEDs (PhOLEDs).
Research on related carbazole derivatives demonstrates their potential. For instance, host materials containing pyridinyl-carbazole fragments have been used to create efficient green and blue PhOLEDs. In one study, a green PhOLED employing a carbazole-based host doped with tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) achieved a high external quantum efficiency (EQE) of 9.4% at a brightness of 1000 cd/m², with a current efficiency of 33.9 cd/A and a power efficiency of 34.1 lm/W. mdpi.com A blue device using the same host with a FIrpic dopant showed an EQE of 10.3% at 100 cd/m². mdpi.com Another study on a multifunctional (tetrafluorovinylphenyl)carbazole material in an exciplex-based OLED reported an EQE of 5.3% and a maximum brightness of 24,700 cd/m². acs.org These findings highlight the promise of carbazole structures, and by extension 5-methoxy-3-methyl-9H-carbazole, in developing high-performance OLEDs.
Table 1: Performance of OLEDs Employing Carbazole-Based Host Materials
| Device Type | Emitter | Host Material Fragment | Max. External Quantum Efficiency (EQE) | Max. Brightness (cd/m²) | CIE Coordinates |
| Green PhOLED | Ir(ppy)₃ | Pyridinyl-Carbazole | 9.4% @ 1000 cd/m² mdpi.com | ~39,000 mdpi.com | Not Specified |
| Blue PhOLED | FIrpic | Pyridinyl-Carbazole | 10.3% @ 100 cd/m² mdpi.com | >9,170 mdpi.com | Not Specified |
| Exciplex OLED | Cz4FS | (Tetrafluorovinylphenyl)carbazole | 5.3% acs.org | 24,700 acs.org | (0.22, 0.46) acs.org |
| Fluorescent OLED | Cz4FS | (Tetrafluorovinylphenyl)carbazole | 4.2% acs.org | 3,600 acs.org | (0.15, 0.13) acs.org |
This table presents data for related carbazole derivatives to illustrate the potential of 5-methoxy-3-methyl-9H-carbazole.
Hole Transporting Materials (HTMs) in Perovskite Solar Cells
The methoxy group, in particular, is a common substituent in high-performance HTMs, as it can favorably modulate the HOMO level for efficient hole extraction from the perovskite valence band. Studies on methoxydiphenylamine-substituted carbazole derivatives have yielded PSCs with high efficiencies. For example, a device incorporating a branched carbazole derivative with two methoxydiphenylamine units (2Cz-OMeDPA) achieved a PCE of 20.06%, comparable to the state-of-the-art spiro-OMeTAD (20.25%). acs.org Furthermore, the ionization potential of these carbazole-based HTMs can be tuned to be very close to that of spiro-OMeTAD (~5.0 eV), ensuring optimal energy level alignment with the perovskite layer (valence band ~5.5 eV). acs.org Another approach using a self-assembled monolayer of (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid on the FTO electrode resulted in an impressive PCE of 25.13% by promoting efficient hole extraction and reducing recombination losses. nih.gov These results underscore the potential of functionalized carbazoles like 5-methoxy-3-methyl-9H-carbazole as effective HTMs.
Table 2: Photovoltaic Performance of Perovskite Solar Cells with Carbazole-Based HTMs
| HTM | Power Conversion Efficiency (PCE) | Ionization Potential (Ip) |
| 2Cz-OMeDPA | 20.06% acs.org | 5.03 eV acs.org |
| 3Cz-OMeDPA-OH | 19.89% acs.org | 5.10 eV acs.org |
| spiro-OMeTAD (Reference) | 20.25% acs.org | 5.00 eV acs.org |
| MeS-4PACz (SAM) | 25.13% nih.gov | Not Specified |
This table presents data for related carbazole derivatives to illustrate the potential of 5-methoxy-3-methyl-9H-carbazole.
Functional Coatings and Polymeric Applications
The carbazole moiety is also a key component in the development of functional polymers and coatings. Poly(N-vinylcarbazole) (PVK) is perhaps the most well-known carbazole-containing polymer, valued for its photoconductive properties. Functionalized carbazoles can be polymerized or incorporated into polymer backbones to create materials with tailored optical and electronic properties for applications such as photorefractive materials, organic conductors, and as coatings for electronic devices.
The synthesis of novel carbazole-containing polymers is an active area of research. For example, 9-vinyl-9H-carbazole-3,6-dicarbonitrile has been proposed as a monomer for a new polycarbazole with an increased oxidation potential, which could be suitable for applications in high-voltage lithium-ion batteries. mdpi.com The ability to form stable, uniform films is a critical attribute for materials used in coatings, and the substitution pattern of 5-methoxy-3-methyl-9H-carbazole may influence its processability and film-forming characteristics. The inherent thermal stability of the carbazole ring system is also a significant advantage for applications requiring robust materials.
Applications in Analytical Chemistry
In the realm of analytical chemistry, the distinct spectroscopic properties of carbazole derivatives, particularly their fluorescence, make them valuable tools.
Use as Analytical Standards and Reference Compounds
For a compound to serve as an analytical standard, its purity, stability, and well-characterized physical and spectral properties are paramount. While 5-methoxy-3-methyl-9H-carbazole is commercially available from suppliers, its certification as an analytical standard would require rigorous purification and characterization according to established protocols. bldpharm.com Generally, carbazole itself is available as a VETRANAL™ analytical standard, suitable for techniques like HPLC and gas chromatography (GC). nist.gov The availability of pure 5-methoxy-3-methyl-9H-carbazole allows for its use as a reference compound in the identification of related structures in complex mixtures and as a starting material for the synthesis of other potential analytical reagents. Its spectral data, including NMR and mass spectrometry, serve as a benchmark for its identification. biosynth.com
Development of Fluorescent Probes and Chemosensors
The strong fluorescence emission of many carbazole derivatives makes them excellent candidates for the development of fluorescent probes and chemosensors for the detection of various analytes, including metal ions and small molecules. The sensitivity and selectivity of these sensors can be tuned by modifying the substituents on the carbazole ring.
For example, a fluorescent molecule, 3-methoxy-9H-carbazole, is noted for its high quantum yield, fluorescence intensity, and photostability. It has been described as an efficient acceptor in exciton (B1674681) quenching processes. This suggests that the core structure of 5-methoxy-3-methyl-9H-carbazole is well-suited for sensing applications. The design of a chemosensor often involves linking the carbazole fluorophore to a specific receptor unit that can selectively bind to the target analyte. Upon binding, a change in the fluorescence signal (e.g., enhancement or quenching) occurs, allowing for quantitative detection. The methoxy and methyl groups on the 5-methoxy-3-methyl-9H-carbazole ring could influence the photophysical properties and the interaction with target analytes, making it a promising platform for the design of new chemosensors.
Q & A
Q. What are the recommended methods for synthesizing 5-methoxy-3-methyl-9H-carbazole in a laboratory setting?
The synthesis of 5-methoxy-3-methyl-9H-carbazole can be adapted from methods used for analogous carbazole derivatives. A modified alkylation approach involves reacting carbazole with alkyl halides in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). For example, in a toluene solvent system at 45°C, carbazole derivatives are alkylated using dibromobutane, followed by recrystallization from ethanol to isolate the product . Williamson ether synthesis or Fischer indole synthesis may also be employed to introduce methoxy and methyl groups regioselectively .
Q. How can the structure of 5-methoxy-3-methyl-9H-carbazole be confirmed using spectroscopic techniques?
Structural confirmation relies on a combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography. HRMS provides accurate molecular weight verification (e.g., C₁₄H₁₃NO, MW 211.26) , while ¹H and ¹³C NMR spectra resolve substituent positions on the carbazole ring. For crystalline samples, single-crystal X-ray diffraction (as demonstrated for related iodinated carbazoles) offers definitive structural elucidation . Elemental analysis (C, H, N) further validates purity, with deviations ≤0.3% from theoretical values indicating high sample quality .
Q. What natural sources are known for 5-methoxy-3-methyl-9H-carbazole, and how is it isolated?
This compound, also termed Glycoborine, is isolated from the roots of Glycosmis arborea. Isolation involves solvent extraction (e.g., hexane or ethanol) followed by recrystallization. The compound crystallizes as fine needles with a melting point of 155–156°C, confirmed via differential scanning calorimetry (DSC) .
Q. What safety precautions are essential when handling 5-methoxy-3-methyl-9H-carbazole in laboratory settings?
While specific safety data for this compound are limited, protocols for analogous carbazoles recommend using personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation and skin contact; work in a fume hood with adequate ventilation. In case of exposure, rinse affected areas with water and seek medical attention. Dry chemical extinguishers are advised for fire hazards .
Advanced Research Questions
Q. What challenges arise in optimizing reaction conditions for the alkylation of 5-methoxy-3-methyl-9H-carbazole derivatives?
Key challenges include controlling regioselectivity and minimizing side reactions. For example, alkylation at the N9 position competes with ring substitution. Optimizing reaction time (e.g., 3–24 hours), temperature (45–80°C), and catalyst loading (e.g., TBAB at 10 mol%) improves yield. Solvent polarity also influences reaction pathways; non-polar solvents like toluene favor N-alkylation over ring substitution .
Q. How do computational methods assist in predicting the reactivity of 5-methoxy-3-methyl-9H-carbazole in electrophilic substitution reactions?
Density functional theory (DFT) calculations predict electron density distribution, identifying reactive sites. For instance, the methoxy group at C5 directs electrophiles to the para position (C4 or C6), while the methyl group at C3 sterically hinders substitution at adjacent positions. Molecular docking studies can further simulate interactions with biological targets, guiding functionalization strategies .
Q. What strategies are effective in resolving contradictory spectral data when characterizing substituted carbazole derivatives?
Discrepancies in NMR or HRMS data often arise from impurities or tautomerism. Strategies include:
- Repurification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Variable-temperature NMR to detect dynamic processes (e.g., ring flipping).
- Comparative analysis with literature spectra of structurally validated analogs .
Q. How can regioselectivity be controlled during the functionalization of the carbazole ring in 5-methoxy-3-methyl-9H-carbazole?
Regioselectivity is influenced by directing groups and reaction conditions. The methoxy group at C5 acts as an electron-donating group, directing electrophiles to C4 or C6. For example, nitration with HNO₃ in acetic acid preferentially targets C7. Transition metal catalysts (e.g., Pd) enable cross-coupling reactions at less-activated positions, while steric effects from the C3 methyl group limit substitution at C2 and C4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
